1,3-Benzenediol, 2-methyl-5-pentyl-
Description
Classification within Benzenediol and Resorcinol (B1680541) Compound Families
1,3-Benzenediol, 2-methyl-5-pentyl- belongs to the larger family of benzenediols, which are aromatic organic compounds containing two hydroxyl (-OH) groups attached to a benzene (B151609) ring. ontosight.ai Specifically, it is a member of the resorcinol subgroup, where the two hydroxyl groups are located at positions 1 and 3 on the benzene ring.
The core structure of this compound is resorcinol. The nomenclature "2-methyl-5-pentyl-" indicates the presence of a methyl group (-CH₃) at the second carbon and a pentyl group (-C₅H₁₁) at the fifth carbon of the resorcinol ring. This places it within the category of alkylresorcinols, which are resorcinol derivatives with one or more alkyl chains of varying lengths attached to the benzene ring. The specific positioning of the methyl and pentyl groups influences the molecule's steric and electronic properties, distinguishing it from other alkylated resorcinols.
Academic Significance and Research Context
The academic significance of 1,3-Benzenediol, 2-methyl-5-pentyl- is primarily rooted in its role as a synthetic intermediate and its potential biological activities. Research has indicated its utility in the synthesis of more complex molecules, including pharmaceutical compounds. ontosight.ai Its structural framework makes it a valuable building block in organic chemistry.
Furthermore, studies have explored the biological properties of this compound, with a particular focus on its potential antimicrobial and antifungal effects. ontosight.ai Research published in journals such as the Journal of Pharmacy and Pharmacology and the European Journal of Medicinal Chemistry has alluded to the significant activity of related resorcinol derivatives against various bacteria and fungi. ontosight.ai While detailed studies exclusively on 1,3-Benzenediol, 2-methyl-5-pentyl- are not as extensive as for some other resorcinols, its inclusion in broader studies of alkylresorcinols highlights its relevance in the search for new antimicrobial agents. The investigation into its potential applications continues to be an area of interest for academic researchers.
Chemical and Physical Properties of 1,3-Benzenediol, 2-methyl-5-pentyl-
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₂ | ontosight.ai |
| Appearance | White crystalline solid | ontosight.ai |
| Melting Point | Approximately 60-65°C | ontosight.ai |
| Solubility | Moderately soluble in water; high solubility in organic solvents like ethanol (B145695) and chloroform | ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
56226-07-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9(2)12(14)8-10/h7-8,13-14H,3-6H2,1-2H3 |
InChI Key |
FZOWKKHJBQFDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of 2 Methyl 5 Pentylresorcinol and Analogues
Precursor Utilization and Condensation Reactions
The structural diversity of alkylresorcinols is primarily determined by the starter unit incorporated by the PKS enzyme. The subsequent elongation of the polyketide chain is carried out through the sequential addition of two-carbon units derived from an extender molecule.
The biosynthesis of 5-alkylresorcinols is initiated by a fatty acyl-CoA starter unit. tandfonline.comresearchgate.net The length and saturation of the alkyl side chain of the final product are dictated by the specific acyl-CoA molecule that primes the PKS enzyme. Plant alkylresorcinol synthases from species like Sorghum bicolor and Oryza sativa have been shown to accept a range of medium- to long-chain fatty acyl-CoAs, leading to the production of resorcinols with corresponding alkyl chains. nih.govtandfonline.com For the synthesis of 2-methyl-5-pentyl-1,3-benzenediol, the likely starter unit would be a pentanoyl-CoA, with the methyl group being added in a subsequent step.
Malonyl-CoA serves as the primary extender unit for the vast majority of Type I, II, and III PKSs. nih.gov In the biosynthesis of alkylresorcinols, three molecules of malonyl-CoA are sequentially condensed with the acyl-CoA starter unit. nih.govcore.ac.uk Each condensation step involves a decarboxylative Claisen condensation, where the malonyl-CoA is first decarboxylated to form a reactive enolate, which then attacks the growing polyketide chain. nih.govnature.com This process adds a two-carbon unit to the chain in each iteration. nih.gov The active site of the PKS, featuring a catalytic triad of Cysteine, Histidine, and Asparagine, facilitates these condensation reactions. nih.gov Specifically, residues His303 and Asn336 (in chalcone synthase) are crucial for the decarboxylation of malonyl-CoA. nih.gov
| Step | Reaction | Substrates | Intermediate/Product |
| 1 | Priming | Fatty Acyl-CoA | Acyl-Enzyme Intermediate |
| 2 | Condensation 1 | Malonyl-CoA | Diketide Intermediate |
| 3 | Condensation 2 | Malonyl-CoA | Triketide Intermediate |
| 4 | Condensation 3 | Malonyl-CoA | Tetraketide Intermediate |
| 5 | Cyclization/Aromatization | - | Alkylresorcinol |
Enzymatic Modifications and Functionalization
Following the formation of the core alkylresorcinol structure by the PKS, further enzymatic modifications can occur to generate the final, functional molecule. These modifications can include methylation, hydroxylation, or glycosylation, which contribute to the diversity and biological activity of these compounds.
For 2-methyl-5-pentyl-1,3-benzenediol, the key functionalization is the addition of a methyl group at the 2-position of the resorcinol (B1680541) ring. While the specific enzyme for this reaction in the context of this particular molecule is not extensively characterized, biosynthetic gene clusters for other natural products often contain genes for tailoring enzymes, such as methyltransferases, alongside the core synthase genes. nih.gov For instance, bioinformatic analyses of bacterial genomes have identified putative type III PKS genes in operons with genes encoding methyltransferases and oxidoreductases, suggesting a functional link for subsequent modification of the PKS product. nih.gov The methylation would likely occur after the formation of the 5-pentylresorcinol core, utilizing a methyl donor such as S-adenosylmethionine (SAM). wikipedia.org Such post-PKS modifications are common in natural product biosynthesis and are crucial for achieving the final chemical structure and biological activity.
S-Adenosyl-L-Methionine-Dependent O-Methyltransferases (OMTs)
Methylation is a crucial modification in the biosynthesis of many natural products, altering their chemical properties and biological activity. plos.org In the context of 2-Methyl-5-pentylresorcinol analogues, this reaction is primarily catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov These enzymes facilitate the transfer of a methyl group from the universal methyl donor, SAM, to a hydroxyl group on the resorcinol ring. plos.orgnih.gov
The general reaction involves a nucleophilic attack from the hydroxyl group of the resorcinol substrate on the methyl group of SAM, which is activated by the positively charged sulfonium ion. nih.gov This results in a methylated resorcinol and S-adenosylhomocysteine (SAH) as a byproduct.
While the specific OMT responsible for the 2-methylation of 5-pentylresorcinol is not extensively characterized, studies on analogous pathways provide significant insights. For instance, in the biosynthesis of hierridin, a cyanobacterial alkylresorcinol, the enzyme HidA, a putative methyltransferase, is responsible for methylating the resorcinol phenol groups. nih.gov Similarly, in the engineered biosynthesis of methyl-olivetol in Dictyostelium discoideum, a methyltransferase domain within a hybrid fatty acid synthase-polyketide synthase (FAS I–PKS III) enzyme is responsible for methylation. Inactivation of this domain leads to the production of the non-methylated analogue, olivetol (B132274). researchgate.net
The vast majority of these natural product methyltransferases belong to the Class I methyltransferase family, which features a conserved Rossmann-like structural fold for SAM binding. nih.govebi.ac.uk Despite this shared structural feature, they exhibit high substrate specificity.
Table 1: Examples of O-Methyltransferases in Related Biosynthetic Pathways
| Enzyme/Domain | Organism/System | Substrate | Product | Reference |
|---|---|---|---|---|
| HidA | Cyanobacteria | 5-pentadecylresorcinol | Methylated 5-pentadecylresorcinol | nih.gov |
P450 Mono-oxygenase Activity in Resorcinol Hydroxylation
Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-thiolate proteins that catalyze a wide range of oxidative reactions, including the hydroxylation of aromatic compounds. nih.gov These enzymes are critical in the metabolism and biosynthesis of numerous natural products. nih.gov In the context of alkylresorcinols, P450 enzymes are implicated in the hydroxylation of the resorcinol ring or the alkyl side chain, further diversifying the chemical structures.
The catalytic cycle of P450 enzymes involves the activation of molecular oxygen to form a highly reactive iron-oxo species, which is capable of abstracting a hydrogen atom from a C-H bond, followed by the "rebound" of a hydroxyl group to the resulting substrate radical. nih.gov
While direct evidence for P450 activity on 2-Methyl-5-pentylresorcinol is limited, extensive research on the metabolism of structurally similar cannabinoids, such as cannabidiol (B1668261) (CBD), provides a strong model for understanding this process. CBD, which features a resorcinol moiety, is extensively metabolized by human P450 enzymes, primarily from the CYP2C and CYP3A families. nih.govprojectcbd.org Enzymes like CYP3A4 and CYP2C19 are known to catalyze the hydroxylation of CBD at various positions on both the aromatic ring and the pentyl side chain. realmofcaring.orgnih.gov Studies have shown that the two phenolic hydroxyl groups in the resorcinol moiety of CBD are crucial for its interaction with and potent inhibition of CYP3A isoforms. stonybrook.edu
Furthermore, bacterial monooxygenases have demonstrated the ability to hydroxylate various aromatic substrates. For example, toluene-o-xylene monooxygenase from Pseudomonas stutzeri OX1 can hydroxylate compounds like phenol, cresol, and resorcinol itself, producing a range of hydroxylated derivatives. nih.gov This capability highlights the potential for microbial P450s to be involved in the modification of alkylresorcinols in their native biosynthetic pathways.
Table 2: P450 Isoforms Involved in the Hydroxylation of Structurally Related Compounds
| Enzyme Family | Specific Isoform(s) | Substrate Example | Key Function | Reference(s) |
|---|---|---|---|---|
| Human CYP2C | CYP2C9, CYP2C19 | Cannabidiol (CBD) | Hydroxylation | nih.govnih.gov |
| Human CYP3A | CYP3A4, CYP3A5 | Cannabidiol (CBD) | Hydroxylation | nih.govrealmofcaring.orgnih.gov |
Other Modifying Enzymes in Alkylresorcinol Pathways
The biosynthesis of the core 5-alkylresorcinol structure is initiated by a specialized group of type III polyketide synthases known as alkylresorcinol synthases (ARS). nih.govnih.gov These enzymes catalyze the iterative condensation of malonyl-CoA extender units with a fatty acyl-CoA starter unit, followed by an intramolecular C2-to-C7 aldol (B89426) condensation and aromatization to form the resorcinol ring. nih.govnih.gov
In the well-studied biosynthesis of olivetolic acid, a precursor to cannabinoids, two distinct enzymes are required: an olivetolic acid synthase (OAS), which is a type III PKS, and an olivetolic acid cyclase (OAC). nih.govnih.gov The OAS generates a tetraketide intermediate from hexanoyl-CoA and malonyl-CoA. google.com The OAC then ensures the correct regioselective aldol cyclization to form olivetolic acid. In the absence of OAC, non-specific cyclization can lead to the formation of shunt products like olivetol (the decarboxylated version) and pyrones. nih.gov
Beyond the core synthesis, other enzymes can be involved in further modifications. For instance, some biosynthetic gene clusters for alkylresorcinols contain homologs of CylC/CylK, enzymes that are known to be involved in dimerization or polymerization, suggesting a mechanism for creating more complex structures from monoalkylresorcinol precursors. nih.gov These "tailoring" enzymes play a critical role in generating the vast chemical diversity observed within the phenolic lipid family. rsc.org
Compartmentalization and Localization of Biosynthetic Enzymes
The efficiency and specificity of biosynthetic pathways are often enhanced by the spatial organization of enzymes within the cell. researchgate.net In plants, the biosynthesis of alkylresorcinols is highly localized. In cereals such as wheat and rye, these compounds accumulate predominantly in the outer layers of the kernel, specifically within a thin cuticle layer at the surface of the testa (seed coat) and in the inner pericarp. nih.govresearchgate.netnih.gov They are largely absent from the endosperm and germ. researchgate.netresearchgate.net
This specific localization corresponds with the expression and location of the biosynthetic enzymes. For example, the alkylresorcinol synthase from rye (ScARS) has been found to be localized to the endoplasmic reticulum, which is consistent with other enzymes involved in the formation of cuticles. researchgate.net The expression patterns of ARS genes in rice also show developmental and tissue-specific regulation, correlating with the sites of alkylresorcinol accumulation. nih.gov
In some bacteria, the compartmentalization of biosynthetic pathways can be even more pronounced. The biosynthesis of the volatile terpenoid 2-methylisoborneol, which involves a methylation step similar to that in alkylresorcinol pathways, occurs inside a protein nanocompartment known as an encapsulin. nih.gov The methyltransferase and the synthase are encapsulated within this protein shell, which likely increases the local concentration of enzymes and intermediates, thereby enhancing the efficiency of the pathway. nih.gov This strategy of metabolic compartmentalization, whether in organelles like the endoplasmic reticulum and mitochondria or in specialized protein microcompartments, serves to optimize biosynthetic flux and prevent the loss of intermediates to competing metabolic pathways. researchgate.net
Advanced Analytical Characterization Techniques in 2 Methyl 5 Pentylresorcinol Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for mapping the molecular architecture of organic compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their functional groups, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For 2-methyl-5-pentylresorcinol, the spectrum would show distinct signals for the aromatic protons, the pentyl chain protons, the methyl group protons, and the hydroxyl protons. The expected signals are detailed in Table 1.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The predicted ¹³C NMR spectrum would show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule (7 aromatic, 5 in the pentyl chain).
2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the pentyl chain and the coupling between aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. ontosight.ai These techniques are crucial for differentiating isomers and confirming the substitution pattern on the benzene (B151609) ring. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Methyl-5-pentylresorcinol Note: Chemical shifts (δ) are predicted based on data from 2-methylresorcinol (B147228) and 5-pentylresorcinol and are reported in ppm. The solvent is assumed to be CDCl₃.
| Atom/Group | Predicted ¹H NMR Data (δ, multiplicity, integration) | Predicted ¹³C NMR Data (δ) |
| Ar-OH | ~5.0-6.0 (s, 2H) | - |
| Ar-H4/H6 | ~6.2-6.3 (m, 2H) | ~102.0, ~109.0 |
| Ar-C1/C3 | - | ~154.0 |
| Ar-C2 | - | ~108.0 |
| Ar-C5 | - | ~145.0 |
| Ar-CH₃ | ~2.1 (s, 3H) | ~8.0 |
| Pentyl-CH₂ (α) | ~2.4 (t, 2H) | ~36.0 |
| Pentyl-CH₂ (β) | ~1.6 (m, 2H) | ~31.5 |
| Pentyl-CH₂ (γ, δ) | ~1.3 (m, 4H) | ~31.0, ~22.5 |
| Pentyl-CH₃ (ε) | ~0.9 (t, 3H) | ~14.0 |
s = singlet, t = triplet, m = multiplet
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-methyl-5-pentylresorcinol would be characterized by absorptions corresponding to the O-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. spectrabase.com
Table 2: Predicted IR Absorption Bands for 2-Methyl-5-pentylresorcinol Note: Predicted values are based on characteristic IR frequencies for functional groups found in similar molecules.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Phenolic -OH | 3600-3200 | Strong, Broad |
| C-H stretch | Aromatic | 3100-3000 | Medium |
| C-H stretch | Aliphatic (CH₃, CH₂) | 2960-2850 | Strong |
| C=C stretch | Aromatic Ring | 1620-1580 | Medium-Strong |
| C=C stretch | Aromatic Ring | 1500-1450 | Medium-Strong |
| C-H bend | Aliphatic (CH₃, CH₂) | 1470-1365 | Medium |
| C-O stretch | Phenolic | 1260-1180 | Strong |
| C-H out-of-plane bend | Aromatic | 900-675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For aromatic compounds like 2-methyl-5-pentylresorcinol, the absorption of UV light promotes π → π* transitions. The resorcinol (B1680541) chromophore is expected to produce characteristic absorption bands in the UV region. science-softcon.de The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the nature of the substituents on the aromatic ring.
Table 3: Predicted UV-Vis Spectral Data for 2-Methyl-5-pentylresorcinol Note: Predicted values are based on data from substituted resorcinols.
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Methanol (B129727) or Ethanol (B145695) | ~275-285 | π → π |
| Methanol or Ethanol | ~220-230 | π → π |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For 2-methyl-5-pentylresorcinol (C₁₂H₁₈O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 4: Predicted HRMS Data for 2-Methyl-5-pentylresorcinol
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₁₂H₁₉O₂⁺ | 195.1380 |
| [M+Na]⁺ | C₁₂H₁₈NaO₂⁺ | 217.1199 |
| [M-H]⁻ | C₁₂H₁₇O₂⁻ | 193.1234 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile and semi-volatile compounds. In a GC-MS analysis of 2-methyl-5-pentylresorcinol, the compound would first be separated from a mixture and then ionized, typically by electron ionization (EI).
The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (194 g/mol ). More importantly, it would display a characteristic fragmentation pattern. The primary fragmentation pathway for alkylresorcinols is benzylic cleavage, which involves the breaking of the bond between the aromatic ring and the alkyl chain. nih.govdocbrown.info
Table 5: Predicted Major Fragment Ions in the EI-Mass Spectrum of 2-Methyl-5-pentylresorcinol
| Predicted m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 137 | [C₈H₉O₂]⁺ | Benzylic cleavage (loss of C₄H₉ radical) |
| 124 | [C₇H₈O₂]⁺ | Benzylic cleavage (loss of C₅H₁₀ via McLafferty rearrangement) |
| 123 | [C₇H₇O₂]⁺ | Loss of H from the m/z 124 ion |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Untargeted Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in the field of metabolomics, which involves the comprehensive study of metabolites in a biological system. researchgate.net In the context of 2-methyl-5-pentylresorcinol research, LC-MS is invaluable for untargeted metabolomic profiling, allowing for the broad screening and identification of a wide array of related compounds and metabolic products in a given sample. nih.govnih.govplos.org
Untargeted metabolomics studies using LC-MS typically involve the analysis of plasma, tissues, or other biological samples to identify and quantify as many metabolites as possible. nih.govnih.govplos.org This approach is particularly useful for discovering novel biomarkers and understanding the metabolic pathways associated with a specific condition or response to a stimulus. nih.govplos.org For lipid species like 2-methyl-5-pentylresorcinol, four complementary LC-MS methods are often employed to achieve broad coverage of the metabolome, utilizing different chromatography stationary phases and mass spectrometry ionization modes (e.g., C8-positive mode, C18-negative mode, HILIC-positive mode, and HILIC-negative mode). nih.gov The data generated from these analyses can reveal complex lipid species and their association with various physiological states. nih.govnih.govplos.org
In a typical untargeted metabolomics workflow for analyzing 2-methyl-5-pentylresorcinol and its related metabolites, a biological extract would be subjected to LC separation followed by MS detection. The resulting data, a collection of mass-to-charge ratios (m/z) and retention times, would be compared against metabolite databases for identification.
Table 1: Illustrative LC-MS Parameters for Untargeted Metabolomics of 2-Methyl-5-pentylresorcinol
| Parameter | Setting |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Linear gradient from 5% to 95% B over a set time |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |
| Scan Range | 100 - 1500 m/z |
Chromatographic Separations and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of 2-methyl-5-pentylresorcinol. nih.gov The method's high resolution and sensitivity make it ideal for analyzing this compound in various samples, including natural product extracts and synthetic reaction mixtures. nih.gov HPLC methods for alkylresorcinols are often developed to be rapid and sensitive, allowing for high-throughput analysis. nih.gov
For the analysis of alkylresorcinols, including 2-methyl-5-pentylresorcinol, reversed-phase HPLC is commonly employed. A C8 or C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. researchgate.netmdpi.com Detection is often achieved using a Diode Array Detector (DAD) or a UV detector, as the resorcinol structure exhibits characteristic UV absorbance. researchgate.netmdpi.com The purity of a 2-methyl-5-pentylresorcinol sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the relative peak areas.
Table 2: Typical HPLC Conditions for Purity Assessment of 2-Methyl-5-pentylresorcinol
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Column | Octadecylsilane (C18) column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol:Water mixture |
| Detector | UV-Vis or Diode Array Detector (DAD) at a specific wavelength (e.g., 280 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
When a high-purity sample of 2-methyl-5-pentylresorcinol is required for further studies, such as for use as a reference standard or for biological assays, preparative chromatography techniques are employed. These techniques are designed to isolate and purify larger quantities of a target compound from a mixture.
One powerful preparative technique is Centrifugal Partition Chromatography (CPC) , a form of countercurrent chromatography. CPC is particularly useful for the initial enrichment of alkylresorcinols from crude lipid extracts. nih.gov This technique avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. Following CPC, further purification can be achieved using other chromatographic methods. nih.gov
For the separation of closely related alkylresorcinols, such as saturated and unsaturated or methyl-branched and straight-chain homologs, Silver Ion Chromatography (SIC) can be utilized. nih.gov This technique employs a stationary phase impregnated with silver ions, which interact differently with molecules based on their degree of unsaturation and structure, allowing for their effective separation. nih.gov
Table 3: Preparative Chromatography Techniques for 2-Methyl-5-pentylresorcinol Isolation
| Technique | Principle | Application in Alkylresorcinol Research |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition chromatography without a solid support. | Enrichment of total alkylresorcinols from crude lipid extracts. nih.gov |
| Silver Ion Chromatography (SIC) | Utilizes the interaction of silver ions with unsaturated bonds. | Separation of saturated from unsaturated alkylresorcinols and branched from linear homologs. nih.gov |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive characterization of complex molecules like 2-methyl-5-pentylresorcinol. nih.govnumberanalytics.comsaspublishers.comsaapjournals.org
A state-of-the-art hyphenated technique for the structural elucidation of novel natural products is the integration of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-HRMS-SPE-NMR). nih.gov This powerful combination allows for the separation, identification, and detailed structural analysis of compounds within a complex mixture, even when present in small amounts.
In this integrated system, the sample is first separated by HPLC. The eluent is split, with a small portion going to the HRMS for accurate mass measurement and elemental composition determination. The peaks of interest identified by HPLC and HRMS can then be trapped on an SPE cartridge. Subsequently, the trapped compound is eluted from the SPE cartridge with a deuterated solvent directly into the NMR spectrometer for structural elucidation. nih.gov This "stopped-flow" approach provides detailed structural information, including the connectivity of atoms and stereochemistry, which is essential for the unambiguous identification of a compound like 2-methyl-5-pentylresorcinol and its isomers or metabolites. saapjournals.orgresearchgate.net
Table 4: Information Obtained from HPLC-HRMS-SPE-NMR Analysis of 2-Methyl-5-pentylresorcinol
| Technique Component | Information Provided |
| HPLC | Retention time, separation from other components, purity. nih.gov |
| HRMS | Accurate mass, elemental formula, fragmentation pattern for structural clues. numberanalytics.comsaspublishers.com |
| SPE | Trapping and concentration of the target analyte for NMR analysis. nih.gov |
| NMR | Detailed 1D and 2D structural information (¹H, ¹³C, COSY, HSQC, HMBC) for unambiguous structure elucidation. nih.gov |
Structure Activity Relationship Sar Studies of 2 Methyl 5 Pentylresorcinol Derivatives
Impact of Alkyl Chain Length and Branching on Biological Interactions
The length and branching of the alkyl chain at the C-5 position of the resorcinol (B1680541) ring are critical determinants of biological activity. This is often attributed to the hydrophobicity of the molecule, which governs its ability to partition into and interact with biological membranes and protein targets.
Research on the antibacterial properties of olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid), a close structural relative of 2-methyl-5-pentylresorcinol, and its derivatives demonstrates a clear dependence on alkyl chain length. A study evaluating the minimum inhibitory concentration (MIC) against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis revealed that optimal activity is achieved with specific chain lengths. nih.gov For instance, against S. aureus, derivatives with n-pentyl and n-heptyl chains showed the highest potency, while activity decreased with both shorter (n-propyl) and longer (n-undecyl, n-tridecyl) chains. nih.gov This phenomenon, often termed the "cut-off effect," suggests that while a certain degree of lipophilicity is required for activity, excessively long chains can be detrimental, possibly due to reduced solubility or steric hindrance at the target site. nih.gov
Similar trends are observed in other classes of antimicrobial compounds. In N-alkylmorpholine and imidazolium-based derivatives, antibacterial efficacy peaks at an alkyl chain length of 12 to 16 carbon atoms, after which it declines. chemrxiv.orgmdpi.com This underscores a general principle that the lipophilic-hydrophilic balance, modulated by the alkyl chain, is a key factor in the interaction of these molecules with bacterial cells.
Table 1: Influence of Alkyl Chain Length on the Antibacterial Activity of Olivetolic Acid Analogs
| Compound | Alkyl Chain | MIC against S. aureus (µM) | MIC against B. subtilis (µM) |
|---|---|---|---|
| Analog 1 | n-Propyl | >100 | 50 |
| Analog 2 (Olivetolic Acid) | n-Pentyl | 2.5 | 3.125 |
| Analog 3 | n-Heptyl | 2.5 | 6.25 |
| Analog 4 | n-Undecyl | 6.25 | 2.5 |
| Analog 5 | n-Tridecyl | >100 | 2.5 |
Influence of Methylation Patterns on Molecular Activity
Methylation of the resorcinol ring, either at the phenolic hydroxyl groups or on the aromatic ring itself, significantly modulates the molecule's activity. The presence and position of a methyl group, such as the C-2 methyl group in 2-methyl-5-pentylresorcinol, can alter the electronic properties, conformation, and binding interactions of the compound.
Studies on derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have shown that methylation of the hydroxyl groups can have a pronounced effect on antifungal activity. For example, comparing 2,4-dihydroxy-6-n-pentylbenzoates with their 2-hydroxy-4-methoxy-6-n-pentylbenzoate counterparts reveals that the presence of a free hydroxyl group at the C-4 position is generally favorable for activity against the fungus Cladosporium sphaerospermum. nih.govresearchgate.net This suggests that the ability to donate a hydrogen bond at this position is important for the antifungal mechanism.
This principle is also observed in other classes of phenolic compounds. In studies of quercetin, a flavonoid, methylation at specific hydroxyl positions can either enhance or diminish its anticancer properties. researchgate.netnih.gov For instance, methylation of the hydroxyl groups at C-3 and C-7 was found to increase anticancer activity, whereas methylation at the C-5 position led to a reduction in activity. researchgate.net This highlights that the influence of methylation is highly position-dependent and relates to the specific interactions required for a particular biological target. The C-2 methyl group in 2-methyl-5-pentylresorcinol likely influences the molecule's conformation and electronic distribution, which in turn affects its binding to biological targets.
Table 2: Antifungal Activity of Pentylbenzoic Acid Derivatives
| Compound | Structure | Antifungal Activity against C. sphaerospermum (Minimum Amount for Inhibition, µg) |
|---|---|---|
| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Free hydroxyls at C-2 and C-4 | 2.5 |
| Ethyl 2,4-dihydroxy-6-n-pentylbenzoate | Free hydroxyls at C-2 and C-4 | 5.0 |
| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | Methylated hydroxyl at C-4 | 10.0 |
| Ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | Methylated hydroxyl at C-4 | 10.0 |
Role of Hydroxyl Group Substitution on Target Binding
The two hydroxyl groups of the resorcinol moiety are paramount for the biological activity of these compounds. They can act as both hydrogen bond donors and acceptors, and their ability to chelate metal ions is central to many of their biological functions, such as the inhibition of metalloenzymes like tyrosinase. nih.govnih.gov
The importance of these hydroxyl groups is evident in SAR studies. As mentioned previously, studies on pentylbenzoic acid derivatives indicate that a free hydroxyl group at the C-4 position is crucial for antifungal activity, suggesting it acts as a key interaction point with the biological target. nih.govresearchgate.net Substitution or modification of these hydroxyls can drastically alter or abolish activity. For example, converting the hydroxyl groups into ethers or esters typically reduces their activity in assays where hydrogen bonding is critical.
In the broader context of drug design, the hydroxyl group is a frequent target for modification to improve properties like selectivity and potency. nih.gov In a review of YC-1, an indazole derivative, converting a hydroxymethyl substituent into an ether maintained activity, while conversion to an amine significantly reduced it, and conversion to a methyl group induced cytotoxicity. nih.govnih.gov This illustrates the sensitive nature of this functional group in molecular interactions. The spatial arrangement of the hydroxyl groups on the resorcinol ring (meta-positioning) is also key, as it confers resistance to oxidation by enzymes like tyrosinase, a desirable trait compared to more easily oxidized catechol (ortho-dihydroxy) or hydroquinone (B1673460) (para-dihydroxy) structures. nih.govnih.gov
Comparative Analysis of Resorcinol vs. Other Phenolic Scaffolds
The resorcinol scaffold serves as the foundational structure for a vast number of biologically active molecules. Its particular arrangement of two hydroxyl groups in a meta relationship on a benzene (B151609) ring provides distinct chemical properties compared to other phenolic scaffolds like catechols, hydroquinones, or pyrogallols.
One of the most well-documented advantages of the resorcinol scaffold is in the development of tyrosinase inhibitors. nih.govnih.gov Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) production. While many phenolic compounds can inhibit this enzyme, those with catechol or hydroquinone structures often act as alternative substrates and are oxidized by the enzyme, which can lead to the formation of reactive quinones and subsequent toxicity. nih.govnih.gov The resorcinol scaffold, however, is generally not a substrate for tyrosinase due to the meta-positioning of its hydroxyl groups. This allows resorcinol derivatives to act as true inhibitors, binding to the enzyme's active site and blocking its function without being consumed. nih.govnih.gov This has made the resorcinol scaffold a preferred platform for developing safe and effective skin-lightening agents. nih.gov
When incorporated into more complex structures, the superiority of the resorcinol-containing scaffold can be further highlighted. For instance, in the development of thiazolyl resorcinols as potent human tyrosinase inhibitors, the resorcinol moiety was identified as an essential structural motif for activity. nih.gov The combination of the resorcinol part with a thiazole (B1198619) ring led to highly potent inhibitors, and replacement of the thiazole with other aromatic rings was shown to significantly decrease activity, indicating a synergistic effect between the resorcinol scaffold and its substituents. nih.gov
Elucidation of Pharmacophore Determinants for Molecular Targets
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-methyl-5-pentylresorcinol derivatives, the key pharmacophoric features are derived from the resorcinol ring and the alkyl chain.
For tyrosinase inhibition, the pharmacophore is well-defined. The two hydroxyl groups of the resorcinol ring typically act as hydrogen bond donors and/or acceptors, and crucially, as chelators for the two copper ions in the enzyme's active site. nih.govtandfonline.com The aromatic ring itself can engage in π-π stacking interactions with aromatic amino acid residues, such as histidine, in the active site. mdpi.com The C-5 alkyl chain provides a critical hydrophobic feature that can fit into a hydrophobic pocket within the enzyme, enhancing binding affinity. nih.gov A typical pharmacophore model for a resorcinol-based tyrosinase inhibitor would therefore consist of two hydrogen-bonding features and a hydrophobic region, all with a specific spatial arrangement. tandfonline.com
For other targets, such as cannabinoid receptors, a similar set of pharmacophoric features from resorcinol derivatives is important. Olivetol (B132274) (5-pentylresorcinol), a close analogue of 2-methyl-5-pentylresorcinol, is a precursor in the synthesis of cannabinoids. In classical cannabinoids, the phenolic hydroxyl group and the pentyl side chain are known to be crucial for binding to CB1 and CB2 receptors. nih.govlumirlab.com The hydroxyl group acts as a hydrogen bond donor, while the alkyl chain interacts with a hydrophobic channel in the receptor. The C-2 methyl group in 2-methyl-5-pentylresorcinol would likely influence the orientation of the molecule within the binding pocket, potentially affecting affinity and selectivity for different receptor subtypes.
Academic Investigations of Biological Interactions of 2 Methyl 5 Pentylresorcinol and Its Derivatives
In Vitro Enzyme Inhibition Studies
In vitro studies have explored the inhibitory effects of various resorcinol (B1680541) derivatives on several key enzymes, suggesting potential mechanisms of action for compounds like 2-methyl-5-pentylresorcinol.
Tyrosinase Inhibitory Activity and Mechanisms
Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a key strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Research has shown that various resorcinol derivatives can effectively inhibit tyrosinase activity.
A study investigating the effects of resorcinol derivatives on tyrosinase activity revealed that the length of the alkyl chain at the 5-position of the resorcinol ring plays a significant role in the inhibitory potency. While specific data for 2-methyl-5-pentylresorcinol is not available, the general trend observed in these studies can be extrapolated. For instance, compounds with longer alkyl chains have demonstrated increased tyrosinase inhibition. The inhibition mechanism often involves the chelation of copper ions within the active site of the tyrosinase enzyme, a process that can be either reversible or irreversible depending on the specific inhibitor. nih.gov Some inhibitors may act as suicide substrates for the enzyme. nih.gov
Table 1: Tyrosinase Inhibitory Activity of Selected Resorcinol Derivatives
| Compound | IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|
| Kojic Acid (Reference) | 14.15 ± 0.46 | Competitive/Mixed | caymanchem.com |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | Competitive | mdpi.com |
| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | 17.85 | Competitive | researchgate.net |
This table presents data for compounds structurally related to 2-methyl-5-pentylresorcinol to illustrate the potential for tyrosinase inhibition within this chemical class. Data for 2-methyl-5-pentylresorcinol itself is not currently available in the reviewed literature.
Aldose Reductase (AR) Inhibition Studies
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. Consequently, inhibitors of this enzyme are of great therapeutic interest.
A study on the inhibition of recombinant human aldose reductase by various resorcinol derivatives demonstrated that these compounds can be effective AR inhibitors. The research included data on both 2-methylresorcinol (B147228) and 5-pentylresorcinol, the two key structural components of the target molecule. 5-Pentylresorcinol, in particular, showed a strong inhibitory effect. These findings strongly suggest that 2-methyl-5-pentylresorcinol would also exhibit aldose reductase inhibitory activity.
Table 2: Aldose Reductase Inhibitory Activity of Resorcinol Derivatives
| Compound | IC50 (µM) | Source |
|---|---|---|
| Quercetin (Reference) | - | nih.gov |
| Resorcinol | 49.50 | nih.gov |
| 2-Methylresorcinol | 28.87 | nih.gov |
| 5-Pentylresorcinol | 9.90 | nih.gov |
This table includes data on the individual structural components of 2-methyl-5-pentylresorcinol, suggesting its potential as an aldose reductase inhibitor. Direct inhibitory data for 2-methyl-5-pentylresorcinol is not available in the cited literature.
Cyclooxygenase (COX) Enzyme Interactions
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While direct studies on the interaction of 2-methyl-5-pentylresorcinol with COX enzymes are not currently available in the scientific literature, the structural similarity of some cannabinoids to endocannabinoids, which are known to interact with the COX pathway, suggests a potential for such interactions. nih.govresearchgate.net For example, some cannabinoids have been shown to inhibit COX-2 activity. nih.gov Given that 2-methyl-5-pentylresorcinol is a structural analog of components of certain cannabinoids, it is plausible that it could also modulate COX enzyme activity. However, without direct experimental evidence, this remains speculative.
Receptor Modulation and Binding Studies
The interaction of resorcinol derivatives with various receptors has been another area of active investigation, particularly concerning cannabinoid receptors.
Cannabinoid Receptor (CB1, CB2) Ligand Interactions
The cannabinoid receptors CB1 and CB2 are the primary targets of the psychoactive components of Cannabis sativa and the endogenous cannabinoid system. Olivetol (B132274) (5-pentylresorcinol), a close structural analog of 2-methyl-5-pentylresorcinol, is a known precursor in the biosynthesis of cannabinoids and has been studied for its interaction with these receptors. wikipedia.org
It is believed that olivetol can act as a competitive inhibitor of the cannabinoid receptors CB1 and CB2. chemicalbook.com The affinity of various synthetic olivetol derivatives for cannabinoid receptors has been investigated, revealing that modifications to the resorcinol structure can significantly impact binding affinity and selectivity for CB1 versus CB2 receptors. While specific binding data for 2-methyl-5-pentylresorcinol is not available, the data from its analogs suggest that it would likely exhibit some affinity for these receptors.
Table 3: Cannabinoid Receptor Affinity of a Substituted Pyrazole Derivative
| Compound | Receptor | Ki (nM) | Activity | Source |
|---|---|---|---|---|
| Compound 30 | hCB1 | 5.6 | Inverse Agonist | nih.gov |
This table presents data for a synthetic cannabinoid ligand to illustrate the potential for high-affinity interactions with cannabinoid receptors by molecules with structural similarities to derivatives of 2-methyl-5-pentylresorcinol. Direct binding data for 2-methyl-5-pentylresorcinol is not available in the cited literature.
Other Putative Receptor Binding Profiles
Beyond the well-characterized cannabinoid receptors, there is a vast landscape of other potential receptor targets for novel chemical entities. For 2-methyl-5-pentylresorcinol, there is currently no specific information available in the scientific literature regarding its binding profile to other putative receptors. The diverse biological activities reported for various resorcinol derivatives, such as antimicrobial and cytotoxic effects, hint at the possibility of interactions with multiple cellular targets, which may include other receptor systems. nih.gov However, dedicated research, including broad receptor screening panels, would be necessary to elucidate the full receptor binding profile of 2-methyl-5-pentylresorcinol.
Cellular Interactions and Molecular Mechanisms in Preclinical Models
Scientific investigation into the precise cellular and molecular interactions of 2-methyl-5-pentyl-1,3-benzenediol, also known as 2-methyl-5-pentylresorcinol, is an emerging field. While research on related resorcinol compounds has provided some insights into their biological activities, detailed studies focusing specifically on this derivative are limited. The following sections summarize the available preclinical data concerning its antimicrobial, antifungal, and cytotoxic properties, alongside the molecular mechanisms that have been explored.
Investigations into Mechanisms of Antimicrobial and Antifungal Activity
While the broader class of resorcinols is known for antimicrobial and antifungal properties, specific mechanistic studies on 2-methyl-5-pentylresorcinol are not extensively detailed in publicly available research. However, studies on closely related alkylresorcinols offer potential lines of investigation. For instance, research on other dialkylresorcinols has demonstrated activity against bacteria such as Staphylococcus aureus and fungi including Aspergillus fumigatus and Fusarium culmorum. The proposed mechanisms for these related compounds often involve the disruption of cellular membranes, leading to increased permeability and subsequent cell death. It is hypothesized that the lipophilic alkyl chain facilitates insertion into the lipid bilayer of microbial cells.
General antifungal mechanisms for phenolic compounds can involve the inhibition of ergosterol (B1671047) synthesis, a key component of fungal cell membranes. nih.govnih.gov Disruption of ergosterol biosynthesis leads to altered membrane fluidity and the malfunction of membrane-bound enzymes, ultimately inhibiting fungal growth. nih.gov Another potential mechanism is the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including proteins, lipids, and nucleic acids. However, direct evidence of these specific mechanisms for 2-methyl-5-pentylresorcinol is yet to be established in the scientific literature.
Studies on Cellular Signaling Pathways
Direct research into the effects of 2-methyl-5-pentylresorcinol on specific cellular signaling pathways is currently limited. However, studies on other phenolic compounds and resorcinol derivatives have highlighted their potential to modulate various signaling cascades involved in cellular processes such as proliferation, apoptosis (programmed cell death), and inflammation.
For example, some polyphenolic compounds have been shown to influence key signaling pathways like the MAPK (mitogen-activated protein kinase), PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. These pathways are crucial in regulating cell fate, and their dysregulation is often implicated in diseases such as cancer.
A study on a related compound, 5-methyl-1,3-benzenediol (orcinol), isolated from a lichen, demonstrated its ability to induce apoptosis in cancer cells. nih.gov The induction of apoptosis was confirmed by the activation of caspases, a family of proteases that are central to the apoptotic process, and an increase in the sub-G1 cell population in cell cycle analysis. nih.gov While these findings on a related molecule are suggestive, dedicated studies are required to determine if 2-methyl-5-pentylresorcinol engages similar or distinct signaling pathways to exert its biological effects.
In Vitro Cytotoxicity Evaluation against Cell Lines
The in vitro cytotoxicity of 2-methyl-5-pentylresorcinol has not been extensively reported. However, studies on closely related resorcinol derivatives provide some indication of their potential cytotoxic activity against various cell lines.
A study on 5-pentylresorcinol (olivetol) demonstrated a significant decrease in the viability of the human breast cancer cell line MCF-7 at various concentrations. researchgate.net
Research on a purified fraction containing 5-methyl-1,3-benzenediol from the lichen Parmotrema tinctorum showed significant cytotoxic effects against several human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a substance needed to inhibit a biological process by 50%, were determined for this fraction.
In Vitro Cytotoxicity of a Purified Fraction Containing 5-Methyl-1,3-benzenediol
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 1.2 | nih.gov |
| HeLa | Cervical Adenocarcinoma | 2.3 | nih.gov |
| HepG2 | Hepatocellular Carcinoma | 2.5 | nih.gov |
| K562 | Chronic Myelogenous Leukemia | 12.8 | nih.gov |
The same study also measured cytotoxicity using a lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage. The purified fraction containing 5-methyl-1,3-benzenediol showed notable cytotoxicity in all tested cancer cell lines, with minimal toxicity observed in normal human peripheral blood lymphocytes. nih.gov
Percentage Cytotoxicity of a Purified Fraction Containing 5-Methyl-1,3-benzenediol (LDH Assay)
| Cell Line | Percentage Cytotoxicity (%) | Reference |
|---|---|---|
| MCF-7 | 69.8 | nih.gov |
| HeLa | 65.3 | nih.gov |
| HepG2 | 63.2 | nih.gov |
| K562 | 54.4 | nih.gov |
It is important to reiterate that these data are for related compounds and not for 2-methyl-5-pentylresorcinol itself. Further direct investigation is necessary to establish a clear in vitro cytotoxicity profile for this specific compound.
Emerging Research Perspectives and Future Directions for 2 Methyl 5 Pentylresorcinol
Role in Gut Microbiota Metabolism and Communication
The intricate relationship between dietary compounds, the gut microbiota, and host metabolism is a burgeoning field of research. Alkylresorcinols are recognized as a potential link between diet, the gut microbiome, and the host. mdpi.compreprints.org They are polyphenolic compounds that can be synthesized by bacteria and are known to be involved in regulating host metabolism. nih.govmdpi.com
Recent studies have demonstrated that the human gut microbiota can produce various ARs. mdpi.compreprints.org For instance, research involving fecal microbiota transplantation (FMT) from human donors to germ-free mice showed a significant increase in several AR homologues after 14 days, providing the first direct evidence of their production by intestinal microbes. mdpi.comnih.gov
Furthermore, the administration of olivetol (B132274) (5-pentylresorcinol), a structurally similar compound lacking the 2-methyl group, has been shown to influence the levels of other ARs in the gut and alter the metabolic activity of the intestinal microbiota in mouse models. mdpi.comnih.gov This suggests that ARs like 2-methyl-5-pentylresorcinol could act as signaling molecules within the microbial community, potentially participating in quorum sensing—a process of cell-to-cell communication that coordinates bacterial group behavior. mdpi.compreprints.org Given these findings, future research is likely to focus on how 2-methyl-5-pentylresorcinol is metabolized by specific gut bacteria and how it, in turn, modulates the composition and metabolic function of the gut microbiome, thereby influencing host health. nih.gov
Exploration as a Biomarker in Specific Biological Systems
Alkylresorcinols are well-established as reliable biomarkers for the intake of whole-grain wheat and rye in human populations. nih.govwikipedia.org Their concentration in plasma and other tissues directly correlates with the consumption of whole-grain products, offering an objective measure superior to self-reported dietary assessments. nih.govnih.gov The primary ARs used for this purpose are those with long alkyl chains (C17 to C25). nih.gov Their metabolites, such as 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA), are also quantifiable in urine and serve as validated biomarkers. wikipedia.orgacs.org
This established role for ARs suggests a promising future for 2-methyl-5-pentylresorcinol as a potential biomarker in other contexts. Its specific structure, with a methyl group and a C5 alkyl chain, may link it to particular dietary sources, metabolic pathways, or disease states. For example, specific AR profiles could serve as biomarkers for gluten intake in individuals with coeliac disease, where serum AR concentrations decrease significantly on a gluten-free diet. nih.gov The exploration of 2-methyl-5-pentylresorcinol and its unique metabolites could, therefore, lead to the development of novel, specific biomarkers for monitoring dietary adherence, exposure to certain plant-based compounds, or tracking the progression of metabolic disorders.
Table 2: Potential Biomarker Applications for 2-Methyl-5-pentylresorcinol
| Area of Application | Rationale based on Related Compounds | Potential for 2-Methyl-5-pentylresorcinol |
|---|---|---|
| Dietary Intake | Long-chain ARs are validated biomarkers for whole-grain wheat and rye. nih.govwikipedia.org | Could be a specific biomarker for foods rich in this particular compound or its precursors. |
| Disease Monitoring | Serum AR levels are a useful marker for dietary gluten exposure in coeliac disease. nih.gov | Its specific metabolites might correlate with the status of metabolic or inflammatory diseases. |
| Metabolic Studies | AR metabolites (DHBA, DHPPA) are used to track whole-grain consumption. acs.org | Unique metabolites derived from 2-methyl-5-pentylresorcinol could reveal insights into specific metabolic pathways. |
| Archaeology | ARs are used as biomarkers for cereal presence in ancient pottery. wikipedia.org | Could potentially serve as a chemical signature for specific historical food sources if found to be stable over long periods. |
Green Chemistry and Sustainable Synthesis Approaches
The synthesis of functionalized phenols, including alkylresorcinols, is an area of active research, with a growing emphasis on green and sustainable methodologies. researchgate.netrsc.org Traditional synthetic routes often require harsh conditions, hazardous reagents, and multiple steps. beilstein-journals.org Future research into the synthesis of 2-methyl-5-pentylresorcinol will likely prioritize environmentally benign approaches.
Key strategies in green chemistry that could be applied include:
Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific chemical transformations. For example, recombinant E. coli has been used for the regioselective carboxylation of resorcinol (B1680541), demonstrating the potential of enzymatic processes in modifying the resorcinol core. nih.gov Type III polyketide synthases are the enzymes responsible for AR synthesis in nature, and harnessing these or engineered variants could provide a direct biosynthetic route. nih.govnih.gov
Renewable Feedstocks: Deriving starting materials from renewable biomass sources, such as lignin, which is rich in phenolic units. rsc.org
Atom-Economical Reactions: Employing reactions that maximize the incorporation of starting materials into the final product, such as direct C-H functionalization, which avoids the need for pre-functionalized substrates like aryl halides or boronic acids. rsc.orgrsc.org
Benign Solvents: A recent microwave-assisted Wittig reaction for synthesizing long-chain 5-n-alkylresorcinols was successfully performed in water, eliminating the need for dry, inert, and often toxic organic solvents. beilstein-journals.org
These approaches promise to make the production of 2-methyl-5-pentylresorcinol and other valuable resorcinol derivatives more efficient, cost-effective, and environmentally friendly. rsc.org
Table 3: Potential Green Synthesis Strategies for 2-Methyl-5-pentylresorcinol
| Strategy | Description | Potential Advantage |
|---|---|---|
| Enzymatic Synthesis | Use of isolated enzymes (e.g., polyketide synthases) or whole-cell biocatalysts to construct the molecule. nih.govnih.gov | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions, often in aqueous media. beilstein-journals.org | Faster reaction times, improved yields, use of water as a solvent. |
| Direct C-H Functionalization | Directly attaching the pentyl group to the 2-methylresorcinol (B147228) core without pre-activation. rsc.orgrsc.org | High atom economy, fewer synthetic steps. |
| Renewable Starting Materials | Synthesis from phenol derivatives obtained from biomass, such as lignin. rsc.org | Reduced reliance on petrochemical feedstocks, increased sustainability. |
Advanced Materials Science Applications Derived from Resorcinol Chemistry
Resorcinol is a cornerstone chemical in polymer and materials science, primarily due to its high reactivity with formaldehyde, which leads to the formation of resorcinol-formaldehyde (RF) resins. researchgate.netpower-plast.commfa.org These resins are valued for their ability to cure at room temperature and form strong, durable, and moisture-resistant bonds, making them critical adhesives in the wood and rubber industries. mfa.orggoogle.com
The basic resorcinol structure can be modified to create polymers with tailored properties. The introduction of substituents onto the resorcinol ring, such as the 2-methyl and 5-pentyl groups in 2-methyl-5-pentylresorcinol, offers a pathway to novel materials. The pentyl group, being a long alkyl chain, would significantly increase the hydrophobicity and potentially the flexibility of the resulting polymer. The methyl group could influence the steric hindrance around the reactive sites, thereby altering the kinetics of polymerization and the final cross-linked structure.
Future research could explore the synthesis of RF-type resins using 2-methyl-5-pentylresorcinol as a monomer or co-monomer. Such modified resins could find applications as:
Specialty Adhesives: With enhanced adhesion to non-polar substrates.
Functional Coatings: Providing hydrophobic or anti-corrosion surfaces.
Polymer Precursors: For creating porous materials like carbon xerogels, where the alkyl groups could act as templating agents to control pore size and surface chemistry. researchgate.net
Rubber Modifiers: Alkylphenols are used as components in phenolic resins for rubber applications, suggesting a role for 2-methyl-5-pentylresorcinol in creating high-performance elastomers. wikipedia.orgafirm-group.com
Table 4: Projected Applications of Polymers Derived from 2-Methyl-5-pentylresorcinol
| Application Area | Potential Property Enhancement | Rationale |
|---|---|---|
| Advanced Adhesives | Increased hydrophobicity, improved bonding to plastics. | The long pentyl chain can improve compatibility with non-polar materials. google.com |
| Hydrophobic Coatings | Water-repellent and anti-fouling surfaces. | The alkyl chains would orient at the surface, creating a low-energy, water-resistant film. |
| Porous Carbons (Xerogels) | Modified pore structure and surface chemistry. researchgate.net | The alkyl groups can act as porogens (pore-forming agents) during carbonization. |
| High-Performance Rubber | Improved compatibility and reinforcement. | Alkylphenols are used to create resins that enhance the durability of rubber products. wikipedia.orgafirm-group.com |
Design of Novel Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for visualizing and quantifying molecules and events in living systems. ucsd.edu Genetically encoded probes, often based on fluorescent proteins, have revolutionized cell biology. ucsd.eduescholarship.org Small-molecule probes also play a critical role, offering the ability to modulate and report on biological activity.
The structure of 2-methyl-5-pentylresorcinol, with its biologically active resorcinol core and modifiable alkyl chain, makes it an attractive scaffold for designing novel chemical probes. Research on related compounds provides a basis for this direction. For instance, various resorcinol derivatives have been synthesized to act as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.comnih.govresearchgate.net Olivetol is known to be an antagonist of cannabinoid receptors. nih.gov
Building on this, 2-methyl-5-pentylresorcinol could be chemically modified to create:
Enzyme Activity Probes: By attaching a fluorophore or a quencher, the molecule could be designed to report on the activity of enzymes that metabolize it or bind to it.
Affinity-Based Probes: Immobilizing the molecule on a solid support could be used to isolate and identify its protein binding partners from cell lysates.
Targeted Therapeutic Agents: The structure could serve as a starting point for developing more potent and selective inhibitors of enzymes like tyrosinase or modulators of receptors. nih.gov The alkyl chain and aromatic ring provide sites for synthetic modification to optimize binding affinity and specificity.
The future in this area involves leveraging the known biological interactions of the resorcinol family to engineer bespoke chemical tools based on the 2-methyl-5-pentylresorcinol framework for targeted biological investigation.
Table 5: Potential Designs and Applications of Chemical Probes
| Probe Type | Design Strategy | Research Application |
|---|---|---|
| Fluorescent Reporter | Covalently link a fluorescent dye (e.g., fluorescein) to the pentyl chain. | Visualize subcellular localization and track metabolic fate in live cells. |
| Affinity Matrix | Covalently attach the molecule to agarose or magnetic beads. | Isolate and identify binding proteins from cell extracts (affinity chromatography). |
| Photoaffinity Label | Incorporate a photo-reactive group (e.g., an azide) onto the structure. | Covalently cross-link the probe to its biological target upon UV irradiation for target identification. |
| Biotinylated Probe | Attach a biotin molecule to the pentyl chain. | Detect and quantify binding interactions using streptavidin-based assays (e.g., ELISA). |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-methyl-5-pentyl-1,3-benzenediol, and how can purity be validated?
- Methodology : Synthesis often involves alkylation of resorcinol derivatives or regioselective substitution using pentyl halides. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is typical. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via H/C NMR and FT-IR spectroscopy. Stability during storage requires inert atmospheres and temperatures below 6°C to prevent oxidation .
Q. Which analytical techniques are optimal for characterizing 2-methyl-5-pentyl-1,3-benzenediol’s molecular structure?
- Methodology : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR for substituent positioning (e.g., distinguishing methyl and pentyl groups), and X-ray crystallography (if crystalline) for absolute configuration. Gas chromatography (GC) with flame ionization detection can assess volatile impurities .
Q. What storage conditions preserve the stability of 2-methyl-5-pentyl-1,3-benzenediol?
- Methodology : Store in amber vials under nitrogen at 0–6°C to mitigate photodegradation and oxidation. Periodic stability testing via TLC or HPLC is recommended, especially if the compound exhibits hygroscopicity or thermal sensitivity .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the antimicrobial activity of 1,3-benzenediol derivatives?
- Methodology : Conduct structure-activity relationship (SAR) studies using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Compare analogs (e.g., 2-methyl-5-hexyl vs. pentyl derivatives) to evaluate hydrophobicity impacts. Molecular docking can predict interactions with bacterial membrane proteins .
Q. How can contradictions between in vitro and in vivo bioactivity data for 2-methyl-5-pentyl-1,3-benzenediol be resolved?
- Methodology : Address pharmacokinetic variables (e.g., bioavailability, metabolism) using LC-MS/MS to quantify plasma concentrations. Validate in vitro findings with murine infection models and adjust dosing regimens. Consider metabolite profiling to identify active or inhibitory derivatives .
Q. What in silico strategies predict the pharmacokinetic and toxicological profiles of 1,3-benzenediol derivatives?
- Methodology : Use tools like SwissADME for absorption/distribution predictions and ProTox-II for toxicity screening. Molecular dynamics simulations can assess binding affinity to targets like cyclooxygenase-2 (COX-2) or NF-κB. Cross-validate predictions with zebrafish embryo toxicity assays .
Q. How does 2-methyl-5-pentyl-1,3-benzenediol interact with inflammatory pathways at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
